![molecular formula C6H12ClNO4S B2932009 Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride CAS No. 2490412-86-5](/img/structure/B2932009.png)
Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride
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Overview
Description
“Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2490412-86-5 . It has a molecular weight of 229.68 . The IUPAC name for this compound is “methyl 2- (3-amino-1,1-dioxidothietan-3-yl)acetate hydrochloride” and its InChI Code is 1S/C6H11NO4S.ClH/c1-11-5 (8)2-6 (7)3-12 (9,10)4-6;/h2-4,7H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code. For “Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride”, the InChI Code is 1S/C6H11NO4S.ClH/c1-11-5 (8)2-6 (7)3-12 (9,10)4-6;/h2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
As with the synthesis analysis, specific information on the chemical reactions involving “Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride” was not found in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information, it’s recommended to refer to relevant scientific literature .It is stored at a temperature of 4 degrees Celsius . The compound’s salt data is Cl .
Scientific Research Applications
Conversion into DL-2-methylpenicillamine
A study on the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry highlighted the preparation of N-substituted derivatives of (3R)-3-amino-4,4-dimethylthietan-2-one from D-penicillamine. This process involves several steps, including methylation, imine linkage cleavage, and hydrolysis, ultimately leading to the salts of DL-2-methylpenicillamine (Al-Zaidi, Crilley, & Stoodley, 1983).
Anti-Aggregation Activity
In the realm of pharmaceutical chemistry, the anti-aggregation activities of acetate salts containing thietanyl and dioxothietanyl rings have been explored. These compounds were synthesized through reactions with amines, displaying promising yields and confirmed structures via IR and PMR spectroscopy. Their anti-aggregation potential marks a significant interest for further research in medicinal chemistry (Gurevich et al., 2020).
Methylation for Aminosugar Linkage Determination
The methylation technique has been utilized to identify aminosugar linkages in glycolipids, demonstrating the method's effectiveness in analyzing aminosugar linkages in complex biological molecules. This approach has broader applications in the study of glycolipids and other bioactive compounds (Stellner, Saito, & Hakomori, 1973).
Synthesis of Schiff Base Organotin(IV) Complexes
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been reported, showcasing their potential as anticancer drugs. This research provides insights into the design and synthesis of novel organotin(IV) complexes with significant biological activities (Basu Baul et al., 2009).
Preparation of Constituent Amino Acids in AM-Toxins
The synthesis and resolution of L-2-amino-5-arylpentanoic acids, key constituents in AM-toxins, were explored, highlighting the methodological advancements in synthesizing and resolving constituent amino acids for biological studies (Shimohigashi, Lee, & Izumiya, 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-5(8)2-6(7)3-12(9,10)4-6;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQBMKMTJLULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CS(=O)(=O)C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride | |
CAS RN |
2490412-86-5 |
Source
|
Record name | methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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